1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide
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Overview
Description
1-Oxa-2-thiaspiro[45]decane, 8-(1,1-dimethylethyl)-, 2-oxide is a chemical compound characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of lithium aluminum hydride in tetrahydrofuran (THF) as a reducing agent . The process may also involve the use of Raney nickel and aqueous ammonia in methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decane-4-carbonitrile
Uniqueness
1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62296-09-7 |
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Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
8-tert-butyl-1-oxa-2λ4-thiaspiro[4.5]decane 2-oxide |
InChI |
InChI=1S/C12H22O2S/c1-11(2,3)10-4-6-12(7-5-10)8-9-15(13)14-12/h10H,4-9H2,1-3H3 |
InChI Key |
ZBTPICDROVVKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCS(=O)O2 |
Origin of Product |
United States |
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